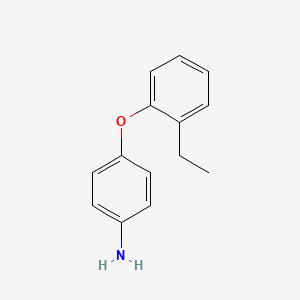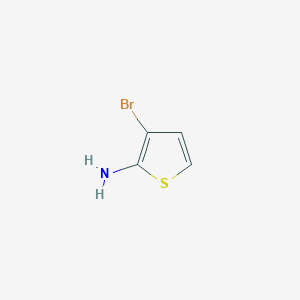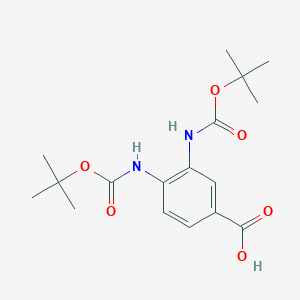
1,4,6,7-Tetrahydro-5H-indol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,7-Tetrahydro-5H-indol-5-one is a chemical compound that is part of the tetrahydroindole family. This family of compounds is characterized by a saturated indole ring system, which can be functionalized in various ways to produce a wide range of derivatives with diverse chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of tetrahydroindole derivatives has been explored through various methods. One approach involves a one-pot Sonogashira cross-coupling/5-endo-dig cyclization procedure, which is highly tolerant to a range of functional groups and allows for the synthesis of tetrahydroindoles with different substituents at the C2 position and the nitrogen atom . Another efficient route to highly substituted indoles includes the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, followed by oxidation to produce tetrahydroindol-4(5H)-one intermediates .
Molecular Structure Analysis
The molecular structure of tetrahydroindoles can be manipulated through various synthetic strategies. For instance, the regioselective functionalization of tetrahydroindol-4(5H)-ones can lead to the synthesis of 5- and 7-substituted indoles, while nucleophilic alkylation can be used to introduce 4-substituents . Additionally, the chemistry of 4,5,6,7-tetrahydro-1H-indoles has been explored to synthesize acetoxy derivatives and novel porphyrins with exocyclic rings .
Chemical Reactions Analysis
Tetrahydroindoles undergo a variety of chemical reactions. They can react regioselectively with lead tetraacetate to yield acetoxy derivatives . Furthermore, the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione followed by Pictet-Spengler reaction conditions can transform the resulting intermediates into spirocyclic and pentacyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroindoles are influenced by their molecular structure and the nature of their substituents. The synthesis methods and subsequent reactions these compounds undergo can lead to the formation of compounds with varying degrees of saturation, ring size, and functionalization, which in turn affect their reactivity, solubility, and potential applications. Specific physical and chemical properties such as melting points, solubility, and stability would be determined experimentally and are not detailed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bisindolyl Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: 1,4,6,7-Tetrahydro-5H-indol-5-one is used in the synthesis of bisindolyl alkaloids, which are a large family of natural and synthetic products that display various biological activities . These compounds are prevalent in nature and display various biological activities such as antitumor, antimicrobial, and antidiabetic .
- Methods of Application: The synthesis involves intramolecular oxidative coupling of 1,3-di (1 H -indol-3-yl)propanes in the presence of PIFA, DDQ, and TMSCl .
- Results or Outcomes: This new route to synthesize 6,7,12,13-tetrahydro-5H-cyclohepta [2,1-b:3,4-b’]diindoles through intramolecular oxidative coupling of 1,3-di (1 H -indol-3-yl)propanes has been reported for the first time .
Multicomponent Synthesis of Tetrahydro-4H-indol-4-ones
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,5,6,7-Tetrahydro-4H-indol-4-one derivatives are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
- Methods of Application: The synthesis of these compounds is based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .
- Results or Outcomes: Drugs for treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, inhibitors of platelet aggregation are known among the tetrahydroindole derivatives .
Synthesis of Psammopemmin A as Antitumor Agent
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,4,6,7-Tetrahydro-5H-indol-5-one is used in the synthesis of psammopemmin A, a potential antitumor agent .
- Methods of Application: The synthesis involves the reaction of 1,4,6,7-Tetrahydro-5H-indol-5-one with other reagents to form the desired compound .
- Results or Outcomes: The synthesized psammopemmin A has shown potential as an antitumor agent .
Synthesis of 1,3,4,5-Tetrahydrobenzindole β-Ketoesters and Tricyclic Tetrahydrobenzindoles
- Scientific Field: Organic Chemistry
- Application Summary: 1,4,6,7-Tetrahydro-5H-indol-5-one is used in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .
- Methods of Application: The synthesis involves C-H insertion reactions of 1,4,6,7-Tetrahydro-5H-indol-5-one with other reagents to form the desired compounds .
- Results or Outcomes: The synthesized 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles have potential applications in various fields .
Preparation of Tricyclic Indole and Dihydroindole Derivatives as Inhibitors of Guanylate Cyclase
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,4,6,7-Tetrahydro-5H-indol-5-one is used in the preparation of tricyclic indole and dihydroindole derivatives as inhibitors of guanylate cyclase .
- Methods of Application: The preparation involves the reaction of 1,4,6,7-Tetrahydro-5H-indol-5-one with other reagents to form the desired compounds .
- Results or Outcomes: The prepared tricyclic indole and dihydroindole derivatives have shown potential as inhibitors of guanylate cyclase .
Synthesis of Polyheterocyclic Structures
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,4,6,7-Tetrahydro-5H-indol-5-one is used in the synthesis of polyheterocyclic structures with a variety of medicinal and optoelectronic applications . These structures are found in a variety of drugs, for example, the FDA approved antipsychotic molindone used to treat schizophrenia , the GABA A agonist CP-409,092 for the treatment of anxiety , and the potent heat shock protein 90 (Hsp90) inhibitor for cancer treatment .
- Methods of Application: The synthesis involves the reaction of 1,4,6,7-Tetrahydro-5H-indol-5-one with other reagents to form the desired compounds . The synthesis of polyheterocyclic structures is categorized based on the size and attachment point of the newly formed (hetero)cyclic ring .
- Results or Outcomes: The synthesized polyheterocyclic structures have potential applications in various fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4,6,7-tetrahydroindol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHBSXKECYLHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618496 |
Source


|
| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,7-Tetrahydro-5H-indol-5-one | |
CAS RN |
35419-02-4 |
Source


|
| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
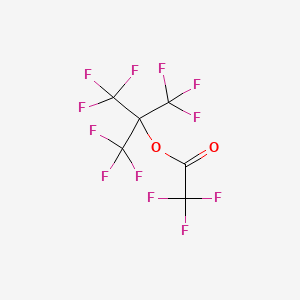
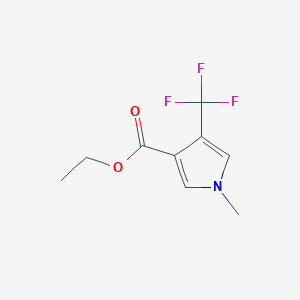
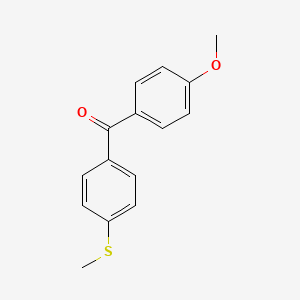
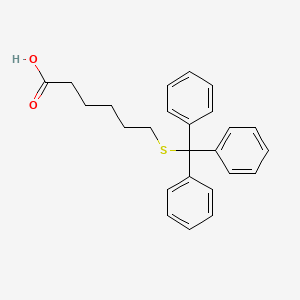
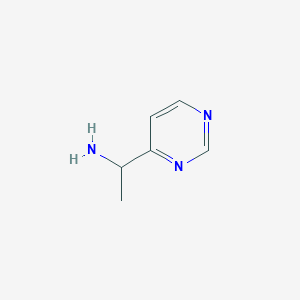
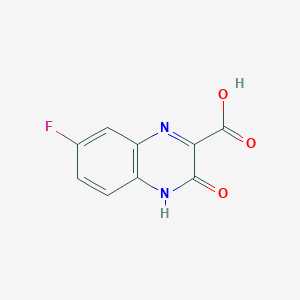
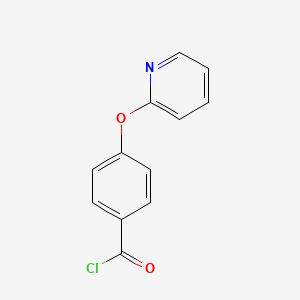
![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)
